1-Phenyl-1,4-diazepane acetate 1-Phenyl-1,4-diazepane acetate
Brand Name: Vulcanchem
CAS No.: 1269393-99-8
VCID: VC3046926
InChI: InChI=1S/C11H16N2.C2H4O2/c1-2-5-11(6-3-1)13-9-4-7-12-8-10-13;1-2(3)4/h1-3,5-6,12H,4,7-10H2;1H3,(H,3,4)
SMILES: CC(=O)O.C1CNCCN(C1)C2=CC=CC=C2
Molecular Formula: C13H20N2O2
Molecular Weight: 236.31 g/mol

1-Phenyl-1,4-diazepane acetate

CAS No.: 1269393-99-8

Cat. No.: VC3046926

Molecular Formula: C13H20N2O2

Molecular Weight: 236.31 g/mol

* For research use only. Not for human or veterinary use.

1-Phenyl-1,4-diazepane acetate - 1269393-99-8

Specification

CAS No. 1269393-99-8
Molecular Formula C13H20N2O2
Molecular Weight 236.31 g/mol
IUPAC Name acetic acid;1-phenyl-1,4-diazepane
Standard InChI InChI=1S/C11H16N2.C2H4O2/c1-2-5-11(6-3-1)13-9-4-7-12-8-10-13;1-2(3)4/h1-3,5-6,12H,4,7-10H2;1H3,(H,3,4)
Standard InChI Key CNKQHZWOGXSEAS-UHFFFAOYSA-N
SMILES CC(=O)O.C1CNCCN(C1)C2=CC=CC=C2
Canonical SMILES CC(=O)O.C1CNCCN(C1)C2=CC=CC=C2

Introduction

Physical and Chemical Properties

1-Phenyl-1,4-diazepane acetate (CAS: 1269393-99-8) possesses distinct physical and chemical properties that make it valuable for research applications. This compound features a diazepane ring structure with a phenyl group and an acetate moiety, giving it unique molecular characteristics.

Basic Physical Properties

The compound's fundamental physical and chemical properties are summarized in Table 1:

PropertyValue
CAS Number1269393-99-8
Molecular FormulaC13H20N2O2
Molecular Weight236.31 g/mol
IUPAC Nameacetic acid;1-phenyl-1,4-diazepane
Standard InChIInChI=1S/C11H16N2.C2H4O2/c1-2-5-11(6-3-1)13-9-4-7-12-8-10-13;1-2(3)4/h1-3,5-6,12H,4,7-10H2;1H3,(H,3,4)
InChI KeyCNKQHZWOGXSEAS-UHFFFAOYSA-N
Canonical SMILESCC(=O)O.C1CNCCN(C1)C2=CC=CC=C2
MDL NumberMFCD13193877
Typical Purity95%

Table 1: Physical and chemical properties of 1-Phenyl-1,4-diazepane acetate

Structural Features

The structure of 1-Phenyl-1,4-diazepane acetate includes a seven-membered diazepane ring containing two nitrogen atoms, with a phenyl group attached to one of the nitrogen atoms. The acetate component exists as a salt with this structure. This spatial arrangement contributes significantly to its chemical behavior and potential biological interactions. The parent compound, 1-Phenyl-1,4-diazepane, has the molecular formula C11H16N2 and a molecular weight of 176.258 g/mol .

Physical Characteristics

The compound typically exists as a solid at standard temperature and pressure. Additional physical properties include:

PropertyValue
Boiling Point300.1±25.0 °C at 760 mmHg (parent compound)
Density1.0±0.1 g/cm³ (parent compound)
LogP1.57-1.61
Flash Point137.6±14.1 °C (parent compound)
Polar Surface Area15.27-15 Ų

Table 2: Additional physical characteristics of 1-Phenyl-1,4-diazepane acetate and its parent compound

Synthesis and Chemical Reactions

Understanding the synthesis methods for 1-Phenyl-1,4-diazepane acetate is essential for researchers seeking to produce or modify this compound for various applications.

Synthesis Methods

1-Phenyl-1,4-diazepane acetate is synthesized by acetylating 1-Phenyl-1,4-diazepane with acetic anhydride or acetyl chloride. The synthesis of the parent compound, 1-Phenyl-1,4-diazepane, involves several steps typically including:

  • Formation of the diazepane ring structure

  • Introduction of the phenyl group through arylation reactions

  • Acetylation to form the acetate salt

The process requires careful control of reaction conditions to ensure high yield and purity. The synthetic pathway reflects standard organic chemistry techniques used in the preparation of heterocyclic compounds containing nitrogen atoms.

Chemical Reactivity

As a diazepane derivative, 1-Phenyl-1,4-diazepane acetate exhibits reactivity patterns typical of tertiary amines. The compound can participate in various chemical transformations, including:

  • Further functionalization at available positions

  • Salt formation with acids

  • Potential for coordination with metal ions

  • Nucleophilic substitution reactions

These reactive properties make it a versatile building block for the synthesis of more complex molecules with potential biological activities.

Biological and Pharmacological Activities

Research indicates that 1-Phenyl-1,4-diazepane acetate and related diazepane derivatives exhibit several noteworthy biological activities that make them compounds of interest in medicinal chemistry.

Anticoagulant Activity

Related diazepane compounds have demonstrated the ability to inhibit Factor Xa, a crucial enzyme in the blood coagulation cascade. Some derivatives have shown significant anticoagulant effects without prolonging bleeding time, suggesting potential applications in treating thrombotic conditions.

Neuropharmacological Effects

Diazepane derivatives are known to interact with neurotransmitter systems, particularly through modulation of GABAergic activity. This interaction is believed to be responsible for potential anxiolytic and sedative effects observed in similar compounds.

Mechanism of Action

The biological effects of 1-Phenyl-1,4-diazepane acetate likely involve:

  • Receptor Interaction: The compound may bind to specific receptors in the central nervous system (CNS), influencing neurotransmitter release and neuronal excitability.

  • Enzyme Inhibition: By inhibiting enzymes like Factor Xa, it can potentially affect blood coagulation pathways.

Research Applications and Developments

Current research on 1-Phenyl-1,4-diazepane acetate and closely related compounds reveals promising applications in various fields, particularly in medicinal chemistry and pharmaceutical development.

Anticancer Research

A significant area of research involves derivatives in the diazepane family. For instance, a series of novel 1-benzhydryl-4-(substituted phenylcarboxamide/carbothioamide)-1,4-diazepane derivatives were designed, synthesized, and evaluated for their anticancer properties. These compounds were tested against the B-cell leukemic cell line Reh using trypan blue exclusion and MTT assay methods .

The research findings indicate that derivatives containing carboxamide moiety demonstrated superior activity compared to their carbothioamide counterparts. One compound in particular, 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide, exhibited notable activity with an IC50 value of 18 µM . These results suggest that the diazepane scaffold, which is also present in 1-Phenyl-1,4-diazepane acetate, has potential in the development of anticancer agents.

Structure-Activity Relationship Studies

Research on diazepane derivatives has also focused on understanding how structural variations impact biological activity. Modifications to the diazepane structure have been shown to enhance therapeutic efficacy while maintaining safety profiles. For example, the presence of different substituents on the phenyl ring can significantly alter pharmacokinetic properties and receptor affinity.

Comparative Analysis with Related Compounds

To better understand the significance of 1-Phenyl-1,4-diazepane acetate, it is helpful to compare it with related compounds in the diazepane family.

Comparison with Related Diazepane Derivatives

Table 3 presents a comparison of 1-Phenyl-1,4-diazepane acetate with several related compounds:

CompoundStructure TypeMolecular FormulaMolecular Weight (g/mol)Notable Characteristics
1-Phenyl-1,4-diazepane acetateDiazepane acetateC13H20N2O2236.31Research compound with potential anticoagulant and neuropharmacological effects
1-Phenyl-1,4-diazepaneDiazepaneC11H16N2176.26Parent compound, basis for various derivatives
1-Benzhydryl-1,4-diazepaneDiazepaneC24H26N2266.38Intermediate for anticancer compounds
4-Benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamideDiazepane carboxamideC25H25ClN3O454.9Anticancer activity with IC50 value of 18 µM against leukemic cells
1-Methyl-1,4-diazepaneDiazepaneC6H14N2114.19Different pharmacological properties due to methyl substitution

Table 3: Comparison of 1-Phenyl-1,4-diazepane acetate with related diazepane derivatives

This comparative analysis highlights the structural diversity within the diazepane family and how modifications to the basic structure can lead to compounds with different biological activities and potential therapeutic applications.

Future Research Directions

The existing research on 1-Phenyl-1,4-diazepane acetate and related diazepane derivatives points to several promising areas for future investigation.

Challenges and Opportunities

While 1-Phenyl-1,4-diazepane acetate shows promise in various applications, several challenges remain in its development as a therapeutic agent:

  • Limited published data on its specific biological activities

  • Optimization of its pharmacokinetic properties

Despite these challenges, the compound presents significant opportunities for researchers in medicinal chemistry and drug development, particularly given the demonstrated biological activities of related diazepane derivatives .

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